(4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE -

(4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE

Catalog Number: EVT-4924199
CAS Number:
Molecular Formula: C31H32N2O
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L- histidinyl] -(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)

Compound Description: S 2864 is a non-peptide renin inhibitor. In vitro studies showed it effectively inhibits human plasma renin with an IC50 of 3.8 x 10(-10) mol/l. It exhibits specificity for renin and does not affect other related human aspartyl proteases like cathepsin E, cathepsin D, or pepsin. In vivo studies in anesthetized sodium-depleted rhesus monkeys demonstrated its ability to significantly lower mean arterial blood pressure by 27% for 90 minutes after intraduodenal administration of 2 mg/kg. Additionally, cumulative intravenous administration resulted in dose-dependent reductions in systemic blood pressure, dP/dtmax, cardiac output, plasma angiotensin II levels, and renin activity. Heart rate remained unaffected.

Relevance: Although structurally distinct from 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, S 2864 shares the presence of a piperidinyl carbonyl moiety. Both compounds also highlight the potential for targeting biological pathways (renin-angiotensin system in the case of S 2864) with molecules containing this structural feature.

(9RS,9aRS)-9,9a-dihydro-5-methyl-9-phenoxyacetamido-1-phenyl-8H-azeto[1,2-a]-v-triazolo-[5,1-c]pyrazine-6-carboxylic acid (26)

Compound Description: Compound 26 is a fused β-lactam synthesized through a complex series of reactions involving intramolecular 1,3-dipolar cyclo-additions. It was evaluated for antibacterial activity but showed only moderate activity against Gram-positive organisms.

Relevance: While not directly analogous to 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, compound 26 exemplifies a different class of heterocyclic compounds containing a fused ring system. This highlights the diversity of chemical structures that can be explored for potential biological activity, including variations on fused ring systems as observed in the target compound.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent, allosteric, noncompetitive antagonist of the CCR5 receptor, exhibiting significant antiviral activity against HIV-1. It effectively blocks the binding of the chemokine MIP-1α (CCL3) to CCR5 and inhibits the calcium response triggered by CCL5 (RANTES) activation of the receptor. Uniquely, while blocking CCR5 function, 873140 does not effectively antagonize the binding of 125I-RANTES. This suggests a unique mechanism of action compared to other allosteric CCR5 antagonists. The compound displays high affinity for the receptor (pKB = 8.6 ± 0.07) and prolonged binding duration (t1/2 > 136 h).

Relevance: Though structurally dissimilar to 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, 873140 represents a complex molecule designed for specific receptor interactions. This exemplifies the potential for developing structurally intricate molecules, such as the target compound, for targeting specific biological targets.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at the chemokine receptor CXCR3. It blocks the action of CXCL10 and CXCL11 at human CXCR3. Additionally, it exhibits inverse agonistic properties at a constitutively active CXCR3 mutant (CXCR3 N3.35A), acting as a full inverse agonist. The compound shows slightly lower affinity for rodent CXCR3 compared to primate CXCR3.

Relevance: This compound, while structurally different from 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, provides an example of a molecule containing both a pyridine and a phenyl ring system. The target compound also incorporates both of these features, highlighting a potential strategy for incorporating specific aromatic functionalities for modulating biological activity.

Benzyl (2S)-1-([(2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl)-2-pyrrolidinecarboxylate (3)

Compound Description: This compound was synthesized and studied to investigate the influence of the chirality of the acyl moiety on the cis/trans ratio of the proline peptide bond. Both 2D (1)H NMR conformational analysis and crystallographic data revealed that compound 3 exhibits only the trans conformation of the proline peptide bond.

Relevance: While not directly structurally analogous to 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, this research highlights the significance of stereochemistry and conformational preferences in organic molecules. The target compound also features a chiral center at the piperidine ring, emphasizing the potential impact of stereochemistry on its biological activity.

4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (PARPi)

Compound Description: This compound is a poly(ADP-ribose) polymerase (PARP) inhibitor investigated for its therapeutic effect in combination with radiotherapy for breast cancer treatment. Preclinical studies using human triple-negative breast cancer (TNBC) xenograft models demonstrated that PARPi significantly slowed tumor growth, both as a single agent and in combination with radiotherapy.

Relevance: While PARPi differs significantly in structure from 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, its inclusion underscores the therapeutic potential of targeting specific enzymes, such as PARP, with small molecules. This highlights the potential for the target compound to exhibit its own unique biological activities by interacting with specific targets.

cis-4-Benzyloxy-α,α-bis(3,5-dimethylphenyl)-L-prolinol (2S,4R)-1

Compound Description: This compound is an organocatalyst used for the asymmetric epoxidation of electron-deficient olefins. It is derived from trans-4-hydroxyl-L-proline through a multistep synthesis. The reagent is characterized as a white solid, soluble in most organic solvents.

Relevance: Although not sharing a direct structural resemblance to 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, this compound demonstrates the use of a benzyl ether functionality in a chiral molecule for asymmetric synthesis. This highlights the potential for the benzyl group in the target compound to contribute to its biological activity or modulate its interaction with potential targets.

(3RS)-5'-[benzyl(methyl)amino]-3'-methyl-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbaldehyde (III)

Compound Description: Compound III is a reduced bipyrazole derivative synthesized through a multistep sequence involving chalcone intermediates. This compound is noteworthy for its significant delocalization of charge from the benzyl(methyl)amino substituent onto the carbonyl group, as observed in the crystal structure. The molecule exhibits modest puckering of the reduced pyrazole ring into an envelope conformation.

Relevance: While not structurally identical to 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, compound III shares a benzyl(methyl)amino substituent attached to an aromatic ring system. This structural similarity points to the potential for similar electronic effects within the target compound, which could influence its interactions with biological targets.

5-(1-benzyl-1H-indol-2-yl)-N3-ethyl-4H-1,2,4-triazole-3,4-diamine (6)

Compound Description: Compound 6 is an indole-3-carbinol derivative synthesized through a condensation reaction. It was evaluated for antioxidant and antimicrobial activities, showing promising results in both areas. Additionally, it was screened in vitro against the human breast carcinoma (MCF-7) cell line, indicating potential anticancer activity.

Relevance: Although not a direct structural analogue of 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, compound 6 demonstrates the incorporation of a benzyl group into a heterocyclic scaffold with significant biological activity. This highlights the potential for the target compound, which also features a benzyl substituent within a heterocyclic framework, to exhibit notable biological properties.

N-benzyl-2-(3-{2-[(2R)-2-(3-formylamino-4-hydroxyphenyl)-2-hydroxyethylamino]-2-methylpropyl}phenyl)acetamide

Compound Description: This formamide derivative demonstrates activity as a β2-receptor agonist. Biological assays indicate a median effective concentration value of 5 nM for this compound, indicating potent activity at the β2-receptor.

Relevance: This compound shares the benzyl and phenyl moieties present in 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, highlighting the potential for these structural elements to contribute to biological activity.

Properties

Product Name

(4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE

IUPAC Name

(4-benzylpiperidin-1-yl)-[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone

Molecular Formula

C31H32N2O

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C31H32N2O/c1-21-12-13-26(18-23(21)3)29-20-28(27-11-7-8-22(2)30(27)32-29)31(34)33-16-14-25(15-17-33)19-24-9-5-4-6-10-24/h4-13,18,20,25H,14-17,19H2,1-3H3

InChI Key

DZFBNYZDYVRZMQ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.